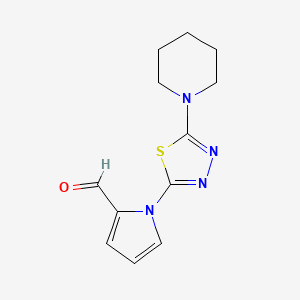
1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde (PTCA) is an important organic compound that can be used in various scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a pyrrole ring, piperidine, thiadiazole, and carbaldehyde groups. PTCA has been found to have a wide range of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been used in various laboratory experiments to study its potential therapeutic effects.
Scientific Research Applications
Comprehensive Analysis of 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde Applications
Pharmaceutical Research: This compound has potential applications in pharmaceutical research due to its structural uniqueness. It could be used as a precursor for synthesizing novel drugs that target specific receptors or enzymes within the body. For instance, modifications of the piperidine and thiadiazole groups could lead to new compounds with antiviral, antibacterial, or anti-inflammatory properties .
Material Science: In material science, the compound’s thermal stability derived from the thiadiazole group makes it a candidate for creating heat-resistant polymers. These polymers can be used in various industries, ranging from automotive to aerospace, where materials are required to withstand extreme temperatures .
Chemical Synthesis: The aldehyde group in the compound provides a functional handle that can be utilized in chemical synthesis. It can act as an intermediate in the formation of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Biological Probes: Due to its reactive aldehyde group, this compound can be conjugated to biomolecules, serving as a probe in biological assays. This application is crucial in studying protein interactions and enzyme activities within cells .
Catalysis: The compound’s structure suggests potential use as a ligand in catalysis. By binding to metals, it could form complexes that catalyze various organic reactions, enhancing reaction rates and selectivity .
Analytical Chemistry: In analytical chemistry, the compound could be employed as a derivatization agent for the detection of amine-containing compounds. Its aldehyde group reacts with amines to form Schiff bases, which can be easily detected using spectroscopic methods .
Agrochemical Development: The thiadiazole moiety is known for its role in plant protection. Compounds containing this group can be synthesized for use as fungicides or herbicides, contributing to the development of new agrochemicals .
Neuroscience Research: Piperidine derivatives are often explored for their neurological effects. This compound could be used in neuroscience research to develop new treatments for neurodegenerative diseases or as a tool to study neurotransmitter systems.
The applications mentioned above are based on the compound’s chemical structure and known properties of similar compounds. However, specific research on this compound is limited, and further studies are needed to explore its full potential in these areas. The references provided offer a starting point for deeper investigation into each application field .
properties
IUPAC Name |
1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-9-10-5-4-8-16(10)12-14-13-11(18-12)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYWYOIIYWPIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)

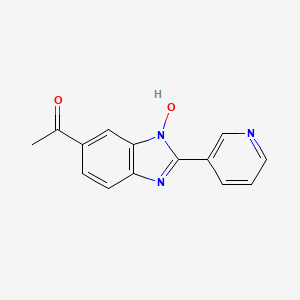

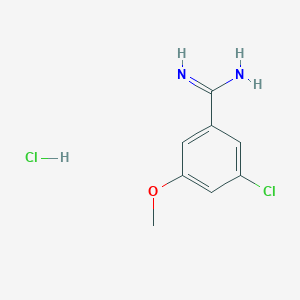
![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)
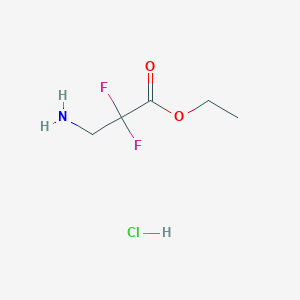
![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)
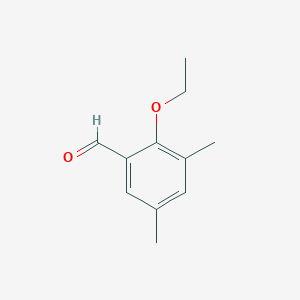

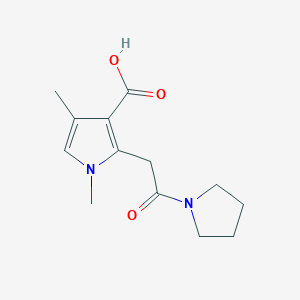
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)